5-Chloro-4-(difluoromethoxy)-2-methylaniline

Catalog No.
S15844392
CAS No.
101847-53-4
M.F
C8H8ClF2NO
M. Wt
207.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-(difluoromethoxy)-2-methylaniline

CAS Number

101847-53-4

Product Name

5-Chloro-4-(difluoromethoxy)-2-methylaniline

IUPAC Name

5-chloro-4-(difluoromethoxy)-2-methylaniline

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

InChI

InChI=1S/C8H8ClF2NO/c1-4-2-7(13-8(10)11)5(9)3-6(4)12/h2-3,8H,12H2,1H3

InChI Key

DYRCFEQJAONBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)OC(F)F

5-Chloro-4-(difluoromethoxy)-2-methylaniline is an organic compound characterized by a chloro group, a difluoromethoxy group, and a methyl group attached to an aniline structure. This compound belongs to the class of substituted anilines, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its molecular formula is C9H9ClF2NO, and it exhibits unique properties due to the presence of both halogen and difluoromethoxy substituents.

Typical of substituted anilines, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The aniline nitrogen can be reduced to form primary amines or other derivatives under appropriate conditions.

These reactions are facilitated by the electronic effects of the chloro and difluoromethoxy groups, which influence the reactivity of the aromatic system.

Compounds similar to 5-Chloro-4-(difluoromethoxy)-2-methylaniline have been studied for their biological activities. For instance, certain substituted anilines have shown activity against various pathogens, including bacteria and protozoa. The presence of halogen atoms often enhances the antimicrobial properties of these compounds. Research indicates that modifications to the aniline structure can significantly affect its potency against specific targets, such as Toxoplasma gondii and Plasmodium falciparum .

Several synthesis methods have been reported for creating 5-Chloro-4-(difluoromethoxy)-2-methylaniline:

  • Difluoromethylation: A common approach involves the introduction of the difluoromethoxy group through difluoromethylation techniques. This can be achieved via reactions involving sodium difluorochloroacetate as a reagent under basic conditions using solvents like N,N-dimethylformamide or dimethyl sulfoxide .
  • Chlorination: The introduction of the chloro group can be performed using chlorinating agents in the presence of suitable solvents.
  • Methylation: Methyl groups can be introduced via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

These methods highlight the versatility in synthesizing this compound through various reaction pathways.

5-Chloro-4-(difluoromethoxy)-2-methylaniline has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases.
  • Agrochemicals: Its properties may be exploited in creating pesticides or herbicides with enhanced efficacy against pests.
  • Material Science: The compound could also find applications in developing advanced materials due to its unique chemical structure.

Interaction studies involving 5-Chloro-4-(difluoromethoxy)-2-methylaniline typically focus on its binding affinity with biological targets. For instance, studies have shown that similar compounds can interact with proteases and other enzymes critical for pathogen survival . The presence of functional groups such as difluoromethoxy enhances these interactions, potentially leading to increased inhibitory effects.

Several compounds share structural similarities with 5-Chloro-4-(difluoromethoxy)-2-methylaniline. Here are a few notable examples:

Compound NameSimilaritiesUnique Features
3-Chloro-4-(difluoromethoxy)anilineContains chloro and difluoromethoxy groupsDifferent position of substituents
4-Chloro-3-(trifluoromethoxy)anilineHalogenated aniline structureTrifluoromethoxy instead of difluoromethoxy
5-Bromo-4-(difluoromethoxy)anilineSimilar halogen substitutionBromine instead of chlorine

These compounds highlight the versatility of halogenated anilines in terms of their chemical behavior and biological activity, demonstrating how slight variations can lead to significant differences in properties and applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

207.0262479 g/mol

Monoisotopic Mass

207.0262479 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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